

# An In-depth Technical Guide to the Molecular Structure of N,N'-Diisopropylethylenediamine

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## Compound of Interest

Compound Name: *N,N-Diisopropylethylenediamine*

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## Introduction

N,N'-Diisopropylethylenediamine, systematically named N,N'-di(propan-2-yl)ethane-1,2-diamine, is a diamine characterized by an ethylenediamine backbone with isopropyl substituents on each nitrogen atom.<sup>[1]</sup> This structure imparts significant steric hindrance around the nitrogen atoms, influencing its reactivity and coordination chemistry. It is a colorless liquid with a characteristic amine odor and is miscible with water.<sup>[1]</sup> This document provides a comprehensive overview of the molecular structure of N,N'-Diisopropylethylenediamine, including its key identifiers, structural parameters, and detailed experimental protocols for its synthesis and characterization.

## Molecular Structure and Properties

The molecular structure of N,N'-Diisopropylethylenediamine is defined by its ethylenediamine core and two isopropyl groups. The presence of two secondary amine functionalities and the steric bulk of the isopropyl groups are key features that dictate its chemical behavior.<sup>[1]</sup>

## Key Identifiers and Properties

Property	Value	Reference
IUPAC Name	N,N'-di(propan-2-yl)ethane-1,2-diamine	<a href="#">[2]</a>
CAS Number	4013-94-9	<a href="#">[2]</a>
Molecular Formula	C8H20N2	<a href="#">[2]</a>
Molecular Weight	144.26 g/mol	<a href="#">[2]</a>
Synonyms	1,2-Bis(isopropylamino)ethane, N,N'-Disopropylethylene diamine	<a href="#">[2]</a>

## Structural Diagram

Caption: Molecular structure of N,N'-Diisopropylethylenediamine.

## Conformational Analysis

Due to the free rotation around the C-C and C-N single bonds, N,N'-Diisopropylethylenediamine can exist in various conformations. Computational studies on similar diamines, such as 2,2-dimethylpropane-1,3-diamine, have shown that the anti-anti conformation represents the global minimum on the potential energy surface in the gas phase. [\[3\]](#) This suggests that a staggered conformation of the ethylenediamine backbone is likely to be energetically favorable for N,N'-Diisopropylethylenediamine as well, to minimize steric interactions between the bulky isopropyl groups.

## Spectroscopic Data Summary

Spectroscopic Technique	Key Features	Reference
<sup>1</sup> H NMR	Signals corresponding to methyl and methine protons of the isopropyl groups, methylene protons of the ethylenediamine bridge, and N-H protons.	[1]
<sup>13</sup> C NMR	Resonances for the methyl, methine, and methylene carbons.	[2]
FTIR	Characteristic absorption bands for N-H stretching (3300-3500 cm <sup>-1</sup> ), C-H stretching (2850-2970 cm <sup>-1</sup> ), N-H bending (1550-1650 cm <sup>-1</sup> ), and C-N stretching (1020-1250 cm <sup>-1</sup> ).	[1]
Mass Spectrometry (EI-MS)	Molecular ion peak [M] <sup>+</sup> at m/z 144. Fragmentation is dominated by $\alpha$ -cleavage, leading to the formation of stable iminium ions.	[1]

## Experimental Protocols

### Synthesis of N,N'-Diisopropylethylenediamine via High-Pressure Ammonolysis

This protocol is based on the method described in patent CN1634856A.[4]

#### Materials:

- N,N-diisopropylamino chloroethane hydrochloride
- Liquid ammonia

- Solvent (e.g., benzene, dichloromethane, or carbon tetrachloride)[4]
- High-pressure reaction kettle with stirring and temperature measuring device

Procedure:

- Charge the high-pressure reaction kettle with N,N-diisopropylamino chloroethane hydrochloride and the chosen solvent. A typical weight ratio of hydrochloride to solvent is between 1:2 and 1:5.[4]
- Seal the reactor and introduce liquid ammonia. The molar ratio of N,N-diisopropylamino chloroethane hydrochloride to ammonia should be in the range of 1:5 to 1:15.[4]
- Heat the mixture to a temperature between 80°C and 120°C while stirring.[4]
- Maintain the reaction pressure between 2 and 6 MPa.[4]
- Allow the reaction to proceed for 2 to 6 hours.[4]
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
- The reaction mixture can then be worked up by standard procedures, such as filtration to remove ammonium chloride, followed by distillation of the solvent and purification of the product by vacuum distillation.[1]

## Characterization by NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- Prepare a sample by dissolving 5-25 mg of N,N'-Diisopropylethylenediamine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean NMR tube.[1]
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for <sup>1</sup>H).

- Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- Process the data to obtain the chemical shifts, coupling constants, and integration values for structural confirmation.

## Characterization by FTIR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

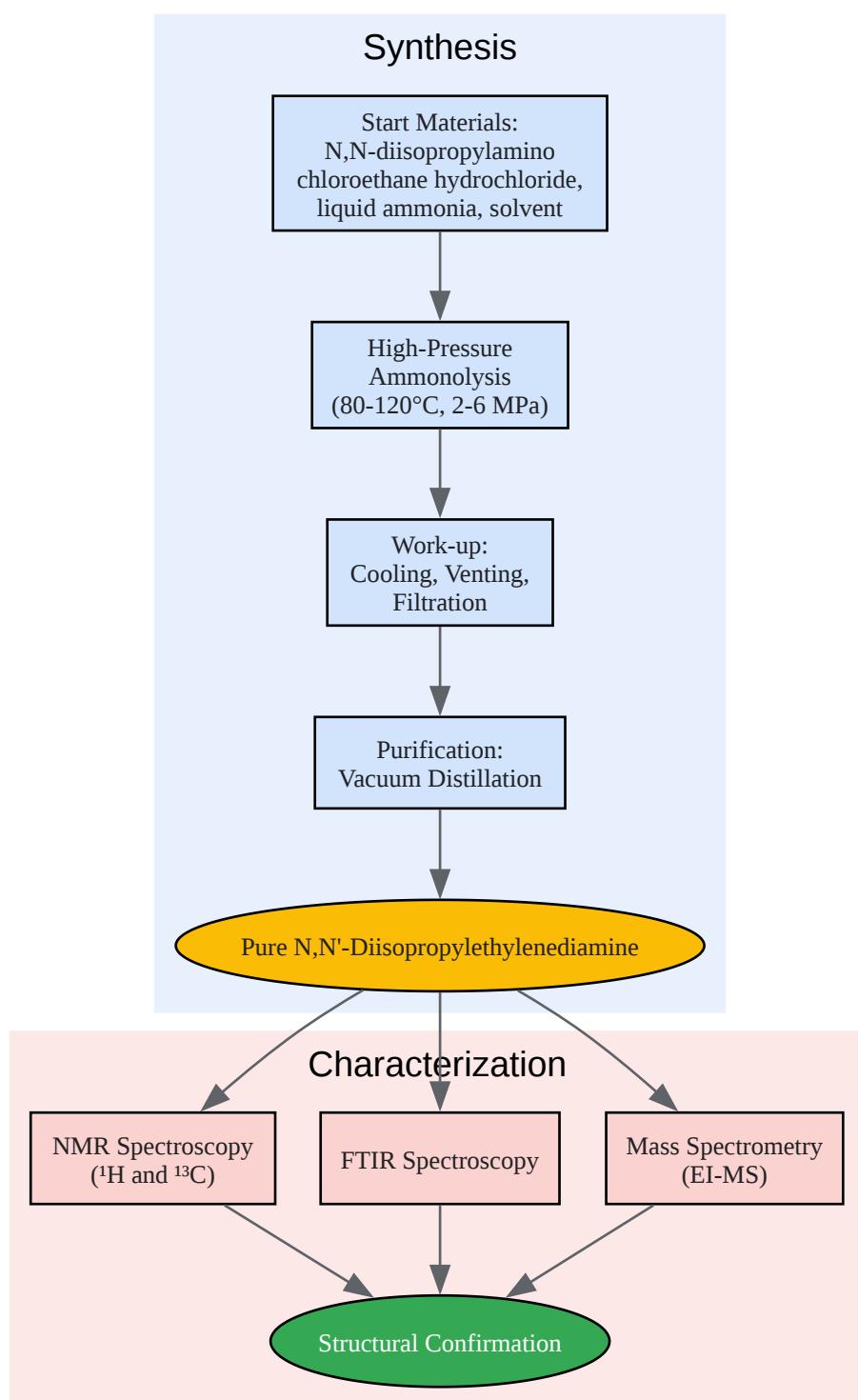
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat N,N'-Diisopropylethylenediamine onto the ATR crystal.
- Record the infrared spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
- Clean the ATR crystal thoroughly after the measurement.

## Characterization by Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS):

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionize the sample using a standard electron energy of 70 eV.
- Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and characteristic fragment ions.
- Analyze the fragmentation pattern to confirm the molecular structure. The primary fragmentation pathway for aliphatic amines like N,N'-Diisopropylethylenediamine is  $\alpha$ -cleavage of the C-C bond adjacent to the nitrogen atom.[\[1\]](#)

# Logical Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and characterization of N,N'-Diisopropylethylenediamine.

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